molecular formula C13H17FN2O3 B6638285 Methyl 2-(3-acetamido-4-fluoroanilino)butanoate

Methyl 2-(3-acetamido-4-fluoroanilino)butanoate

Cat. No.: B6638285
M. Wt: 268.28 g/mol
InChI Key: XVCLHNGQXJUVFN-UHFFFAOYSA-N
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Description

Methyl 2-(3-acetamido-4-fluoroanilino)butanoate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes an acetamido group, a fluoroanilino group, and a butanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-acetamido-4-fluoroanilino)butanoate typically involves the following steps:

    Formation of the Fluoroaniline Intermediate: The initial step involves the preparation of 3-acetamido-4-fluoroaniline through the reaction of 4-fluoroaniline with acetic anhydride.

    Coupling Reaction: The fluoroaniline intermediate is then coupled with methyl 2-bromobutanoate in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-acetamido-4-fluoroanilino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Methyl 2-(3-acetamido-4-fluoroanilino)butanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(3-acetamido-4-fluoroanilino)butanoate involves its interaction with specific molecular targets. The acetamido and fluoroanilino groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate: This compound has a similar structure but with additional fluorine atoms, which may alter its reactivity and applications.

    Methyl 4-(3-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate: Another structurally related compound with different functional groups.

Uniqueness

Methyl 2-(3-acetamido-4-fluoroanilino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both acetamido and fluoroanilino groups allows for versatile reactivity and binding capabilities.

Properties

IUPAC Name

methyl 2-(3-acetamido-4-fluoroanilino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3/c1-4-11(13(18)19-3)16-9-5-6-10(14)12(7-9)15-8(2)17/h5-7,11,16H,4H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCLHNGQXJUVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)NC1=CC(=C(C=C1)F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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